4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
The compound “4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. They are widely used in medicinal chemistry and have various biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, the synthesis of similar compounds often involves reactions of amines with sulfonyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific chemical structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in various synthesis processes, often acting as a precursor or intermediate. For example, derivatives of benzenesulfonamide have been synthesized for their potential antibacterial properties and evaluated for anti-enzymatic potential against various bacterial strains and enzymes (Abbasi et al., 2015). Additionally, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was reported, demonstrating the utility of this class of compounds in the development of potential medicinal agents (Stenfors & Ngassa, 2020).
Catalytic Applications
- Benzenesulfonamide derivatives have been used in catalytic processes. For instance, Ru II half-sandwich complexes with benzenesulfonamide derivatives demonstrated catalytic activity in the reduction of NAD+ to NADH, indicating the potential of these compounds in biochemical applications (Soldevila‐Barreda et al., 2012).
Pharmacological Potential
- Certain benzenesulfonamide derivatives have been synthesized and evaluated for their pharmacological properties. Amino derivatives bound to the carboxyl group of mefenamic acid, a nonsteroidal anti-inflammatory drug, were designed and synthesized. These derivatives showed significant anti-inflammatory activity in in vivo models, indicating the potential of benzenesulfonamide compounds in the development of new anti-inflammatory agents (Mahdi, 2017).
Chemical Space Exploration
- Benzenesulfonamide derivatives have been used as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases the compound's utility in exploring chemical space and developing novel molecular structures (Fülöpová & Soural, 2015).
Antibacterial and Antimicrobial Activities
- Synthesized sulfanilamide derivatives were screened for their antibacterial and antifungal activities against various strains, although they showed no significant activity with the introduction of the benzene ring to certain groups. This indicates the nuanced role of structural changes in the biological activity of these compounds (Lahtinen et al., 2014).
Mechanism of Action
Target of Action
The primary target of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, invasion, and metastasis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of Rho-associated protein kinase . This inhibition is achieved by binding to the catalytic site of the kinase, thereby preventing it from performing its normal function .
Biochemical Pathways
The inhibition of Rho-associated protein kinase by this compound affects several biochemical pathways. These include the regulation of the actin cytoskeleton, transcriptional regulation, vesicle trafficking, morphogenesis, neutrophil activation, phagocytosis, and activation of the NADPH oxidase, mitogenesis, apoptosis, and tumorigenesis .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of calcium sensitization, which affects smooth muscle relaxation . At the cellular level, it has been shown to abolish stress fibers in certain cell types .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBJCPCCOIVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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